molecular formula C19H11Cl2N3O2 B13990558 3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B13990558
M. Wt: 384.2 g/mol
InChI Key: BDCBCFMCGACWKB-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of two chlorine atoms, a pyridine ring, and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Coupling with Pyridine Derivative: The pyridine ring is introduced through a coupling reaction with a suitable pyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Formation of Benzamide: The final step involves the formation of the benzamide linkage through the reaction of the benzoxazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(3-pyridyl)benzamide
  • 2,6-dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
  • N-benzyl-2,4-dichloro-N-pyridin-2-yl-benzamide

Uniqueness

3,4-dichloro-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide is unique due to the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

Molecular Formula

C19H11Cl2N3O2

Molecular Weight

384.2 g/mol

IUPAC Name

3,4-dichloro-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C19H11Cl2N3O2/c20-14-5-3-11(8-15(14)21)18(25)23-13-4-6-17-16(9-13)24-19(26-17)12-2-1-7-22-10-12/h1-10H,(H,23,25)

InChI Key

BDCBCFMCGACWKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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